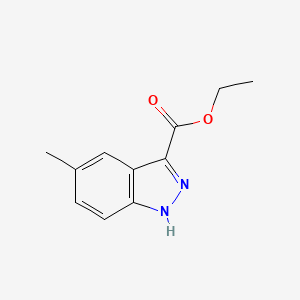

Ethyl 5-methyl-1H-indazole-3-carboxylate

説明

Ethyl 5-methyl-1H-indazole-3-carboxylate is a compound that falls under the category of indazoles . Indazoles are a type of heterocyclic aromatic organic compound that have been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Molecular Structure Analysis

The molecular formula of Ethyl 5-methyl-1H-indazole-3-carboxylate is C11H12N2O2 . The InChI code is 1S/C11H12N2O2/c1-3-15-11(14)10-8-6-7(2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 5-methyl-1H-indazole-3-carboxylate is 204.23 . It is a solid at room temperature .科学的研究の応用

Synthesis of Oxazino [4,3-a]indoles

Ethyl 5-methyl-1H-indazole-3-carboxylate serves as a reactant in the synthesis of oxazino [4,3-a]indoles through cascade addition-cyclization reactions. This process is significant in the development of compounds with potential pharmacological properties .

Preparation of Indolecarboxamides

This compound is used in the preparation of indolecarboxamides, which act as cannabinoid CB1 receptor antagonists. These antagonists are important in the study of cannabinoid receptors and their role in various physiological processes .

Anti-inflammatory and Analgesic Agents

Another application is the preparation of indole-3-propionic acids, which have anti-inflammatory and analgesic properties. These properties make them valuable in the development of new therapeutic agents for pain and inflammation management .

Friedel-Crafts Acylation

Ethyl 5-methyl-1H-indazole-3-carboxylate is also used in Friedel-Crafts acylation reactions with nitrobenzoyl chloride. This reaction is a key step in synthesizing various aromatic ketones, which are important intermediates in organic synthesis .

Proteomics Research

This compound is utilized in proteomics research due to its specific molecular formula and weight, which are crucial for identifying and understanding proteins’ structure and function .

Anticancer Activity

Indazole derivatives, including those synthesized from Ethyl 5-methyl-1H-indazole-3-carboxylate, have shown potential anticancer activity. They have been effective against colon and melanoma cell lines, indicating their significance in cancer research .

Safety and Hazards

Ethyl 5-methyl-1H-indazole-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

Ethyl 5-methyl-1H-indazole-3-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .

Mode of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle

Biochemical Pathways

For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules play key roles in inflammation and cancer progression, suggesting that Ethyl 5-methyl-1H-indazole-3-carboxylate might exert its effects through these pathways.

Pharmacokinetics

It is known that the compound has a molecular weight of 20423 , which could influence its bioavailability and distribution within the body.

Result of Action

For example, some indazole derivatives have been found to inhibit cell growth and induce cell cycle arrest , suggesting that Ethyl 5-methyl-1H-indazole-3-carboxylate might have similar effects.

Action Environment

It is known that the compound is a solid at room temperature , which could influence its stability and efficacy under different environmental conditions.

特性

IUPAC Name |

ethyl 5-methyl-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-7(2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFMPWOIOOOXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506971 | |

| Record name | Ethyl 5-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methyl-1H-indazole-3-carboxylate | |

CAS RN |

1908-01-6 | |

| Record name | Ethyl 5-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

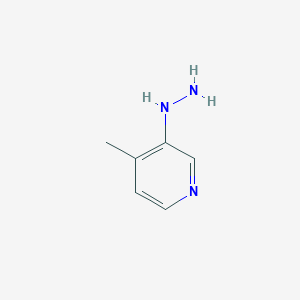

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile](/img/structure/B1601965.png)